

Desmethyl Erlotinib: A Technical Guide to Target Protein Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] [2][3] Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. Understanding the binding affinity and mechanism of action of its major metabolite, **Desmethyl Erlotinib**, is critical for a comprehensive pharmacokinetic and pharmacodynamic assessment. This technical guide provides an in-depth overview of the target protein binding affinity of **Desmethyl Erlotinib**, including quantitative data and detailed experimental protocols.

Target Protein and Mechanism of Action

The primary molecular target of both Erlotinib and **Desmethyl Erlotinib** is the EGFR, a member of the ErbB family of receptor tyrosine kinases. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the Ras-ERK, PI3K-Akt, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.

Desmethyl Erlotinib, like its parent compound, acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of substrates and thereby blocking the activation of downstream signaling pathways. This



inhibition of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Quantitative Binding Affinity Data

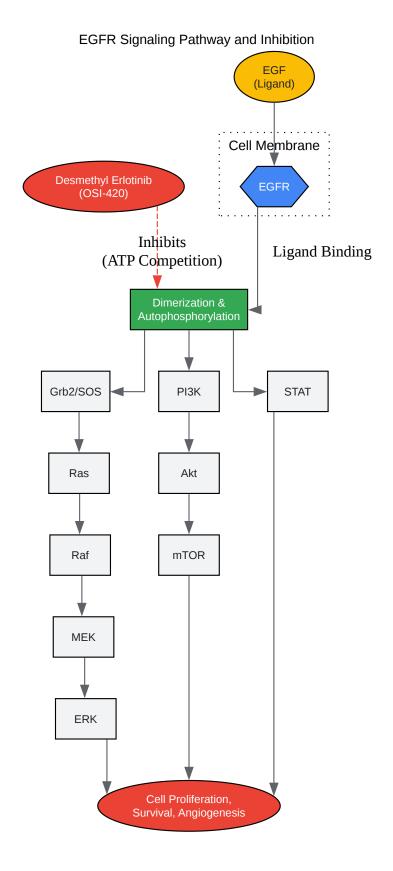
Desmethyl Erlotinib (OSI-420) and its parent drug, Erlotinib, are considered to be equipotent in their inhibition of EGFR tyrosine kinase.[1] While specific dissociation constants (Kd) for **Desmethyl Erlotinib** are not readily available in the literature, the half-maximal inhibitory concentration (IC50) values serve as a strong indicator of its binding affinity.

Compound	Assay Type	Target	IC50	Reference
Erlotinib	Cell-free assay	EGFR Tyrosine Kinase	2 nM	[1]
Erlotinib + Desmethyl Erlotinib (OSI- 420)	Intact tumor cells	EGFR Tyrosine Kinase	20 nM (7.9 ng/ml)	
Erlotinib	Intact HNS tumor cells	EGFR Activation	20 nM	_
Erlotinib	Various NSCLC cell lines	Growth Inhibition	29 nM to >20 μM	_

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and the experimental approach to determine binding affinity, the following diagrams are provided.



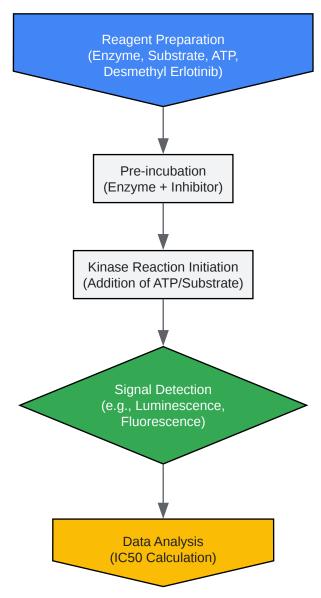


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EGFR Signaling Pathway and Inhibition by **Desmethyl Erlotinib**.



Experimental Workflow for EGFR Kinase Inhibition Assay



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